An In-depth Technical Guide to the Physicochemical Properties of 3-(Cyclopropylmethoxy)pyrrolidine
An In-depth Technical Guide to the Physicochemical Properties of 3-(Cyclopropylmethoxy)pyrrolidine
Prepared by: Gemini, Senior Application Scientist
Introduction
3-(Cyclopropylmethoxy)pyrrolidine is a substituted pyrrolidine, a class of saturated nitrogen heterocycles that are of significant interest in medicinal chemistry and drug discovery.[1][2] The pyrrolidine ring is a versatile scaffold found in numerous natural products, alkaloids, and synthetic pharmaceuticals.[3] Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space, which is advantageous for achieving specific and high-affinity interactions with biological targets.[1] This guide provides a comprehensive overview of the core physicochemical properties of 3-(Cyclopropylmethoxy)pyrrolidine, offering both established data and detailed, field-proven experimental protocols for their determination. Understanding these properties is critical for researchers in drug development, as they fundamentally influence a compound's absorption, distribution, metabolism, excretion (ADME), and overall therapeutic potential.
Molecular Structure and Core Identifiers
The structure of 3-(Cyclopropylmethoxy)pyrrolidine features a central five-membered pyrrolidine ring substituted at the 3-position with a cyclopropylmethoxy group. This combination of a basic amine and an ether linkage imparts specific chemical characteristics that are crucial to its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | [4][5] |
| Molecular Weight | 141.21 g/mol | [4] |
| CAS Number | 932702-41-5 | [4] |
| Canonical SMILES | C1CC1COC2CCNC2 | [5] |
| InChIKey | KUKDIWYMSLUVLQ-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 0.6 | [5] |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Predicted pKa (basic) | ~9.5 - 10.5 |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Key Physicochemical Parameters for Drug Development
The developability of a chemical entity into a drug is heavily dependent on its physicochemical profile. For 3-(Cyclopropylmethoxy)pyrrolidine, the most influential parameters are its basicity (pKa), lipophilicity (logP/logD), and aqueous solubility.
Acidity and Basicity (pKa)
The pKa is a measure of the ionization tendency of a molecule at a given pH. The pyrrolidine nitrogen in 3-(Cyclopropylmethoxy)pyrrolidine is a secondary amine, which is basic and will be protonated at physiological pH (approximately 7.4). The pKa of the parent pyrrolidine's conjugate acid is 11.27 in water.[6] The substituents on the ring will modulate this value.
Importance in Drug Discovery: The ionization state of a drug molecule is paramount. It governs:
-
Solubility: The charged (protonated) form is generally much more soluble in aqueous media, such as physiological fluids.
-
Permeability: The neutral (unprotonated) form is typically more capable of passively diffusing across lipid bilayer membranes, a key step in oral absorption.
-
Target Binding: The ability to form ionic bonds or hydrogen bonds with a biological target is often pH-dependent.
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ADME properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like 3-(Cyclopropylmethoxy)pyrrolidine, the distribution coefficient (logD) is more relevant as it considers all ionic species at a specific pH.
Importance in Drug Discovery:
-
Absorption: A delicate balance of lipophilicity is required. Too low, and the compound won't cross cell membranes; too high, and it may get trapped in lipid bilayers or have poor aqueous solubility.[7]
-
Metabolism: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes.
-
Toxicity & Promiscuity: High lipophilicity is often correlated with off-target effects and toxicity.
Aqueous Solubility
Solubility is the maximum concentration of a substance that can dissolve in a solvent to form a stable solution. For drug candidates, aqueous solubility is a prerequisite for absorption and distribution. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[8]
Importance in Drug Discovery:
-
Bioavailability: A drug must be in solution to be absorbed from the gastrointestinal tract.[8]
-
Formulation: Low solubility can make it difficult to develop suitable oral or intravenous dosage forms.
-
Assay Reliability: Poorly soluble compounds can precipitate in in vitro assays, leading to unreliable data.[8]
Experimental Protocols for Physicochemical Characterization
The following protocols describe robust, standard methodologies for the experimental determination of the key physicochemical properties of 3-(Cyclopropylmethoxy)pyrrolidine.
Protocol 1: pKa Determination by Potentiometric Titration
This method is a gold standard for its simplicity and accuracy in determining the dissociation constant of ionizable compounds.[9] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally.[9][10][11]
Methodology:
-
System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).[10]
-
Sample Preparation: Accurately weigh and dissolve 3-(Cyclopropylmethoxy)pyrrolidine in deionized water (or a water/co-solvent mixture if solubility is limited) to prepare a solution of known concentration (e.g., 1-5 mM).[11]
-
Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[10]
-
Initial pH Adjustment: For a basic compound, titrate with a standardized acid solution (e.g., 0.1 M HCl).[11] Start the titration by adjusting the sample solution to a high pH (e.g., pH 11-12) with a small amount of standardized base (e.g., 0.1 M NaOH) to ensure the compound is fully in its neutral form.
-
Titration: Place the solution in a temperature-controlled vessel with constant stirring.[11] Add the standardized HCl titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is determined from the pH value at the half-equivalence point, where half of the compound has been neutralized.[12] This can be precisely located by analyzing the first or second derivative of the titration curve.[13]
Senior Application Scientist's Note: The choice of titrant and the initial pH adjustment are critical. For a basic compound like this, titrating with acid is the correct approach. Ensuring the solution is free of dissolved CO₂, which can form carbonic acid and interfere with the titration, is crucial for accuracy. This can be achieved by purging the solution with nitrogen gas before and during the titration.[10]
Protocol 2: LogP Determination by the Shake-Flask Method (OECD 107)
The shake-flask method is the traditional and most reliable method for determining the n-octanol/water partition coefficient.[14][15][16] It directly measures the concentration of the analyte in both phases after they have reached equilibrium.
Methodology:
-
Phase Preparation: Prepare mutually saturated solvents by shaking n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer for logD determination) together for 24 hours at the experimental temperature. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of 3-(Cyclopropylmethoxy)pyrrolidine in the aqueous phase. The concentration should be high enough for accurate quantification but well below its solubility limit in both phases.
-
Partitioning: In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound.
-
Equilibration: Shake the vessel vigorously at a constant temperature for a set period (e.g., 1-2 hours) to allow for complete partitioning. The time required should be sufficient to reach equilibrium without forming a persistent emulsion.[17]
-
Phase Separation: Separate the two phases. Centrifugation is the most effective method to ensure a clean separation, especially if a minor emulsion has formed.[17]
-
Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous The final value is expressed as logP.
Senior Application Scientist's Note: Method validation is a non-negotiable step for trustworthiness.[17] A mass balance calculation, comparing the total amount of compound recovered from both phases to the amount initially added, should be performed. A recovery of 90-110% validates the integrity of the experiment and confirms that no significant amount of compound was lost to adsorption or degradation.
Caption: Workflow for logP determination via the Shake-Flask method.
Protocol 3: Thermodynamic Aqueous Solubility Determination
This protocol determines the equilibrium solubility of a compound, which is a more accurate and relevant measure for drug development than kinetic solubility.[8][18]
Methodology:
-
Sample Preparation: Add an excess of solid 3-(Cyclopropylmethoxy)pyrrolidine to a series of vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).[19] Using an excess ensures that a saturated solution will be formed.
-
Equilibration: Tightly seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[20]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To remove all undissolved particles, filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed and carefully collect the supernatant.[19]
-
Quantification: Prepare a series of dilutions of the clear, saturated filtrate. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve prepared from a known concentration stock solution.
-
Data Reporting: The solubility is reported in units such as µg/mL or µM.
Senior Application Scientist's Note: It is critical to confirm that equilibrium has truly been reached. This can be validated by taking samples at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change between the later time points, it is a strong indication that equilibrium has been achieved. Visual inspection for the presence of solid compound before the separation step is also a mandatory quality check.
Safety, Handling, and Storage
Based on data for structurally related pyrrolidines, 3-(Cyclopropylmethoxy)pyrrolidine should be handled with care.[21]
-
Hazards: Assumed to be a skin and eye irritant and may cause respiratory irritation.[4] The parent compound, pyrrolidine, is flammable, harmful, and corrosive.[6]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from light and sources of ignition.
Conclusion
3-(Cyclopropylmethoxy)pyrrolidine possesses a physicochemical profile defined by its basic pyrrolidine nitrogen and the ether-containing substituent. Its key properties—pKa, logD, and aqueous solubility—are interdependent and collectively dictate its behavior in biological systems. The experimental determination of these parameters using robust, validated protocols as outlined in this guide is an essential step in the rational design and development of new drug candidates. The data and methodologies presented here provide a foundational framework for researchers to accurately characterize this molecule and predict its potential for therapeutic success.
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